5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid chemical properties
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the 7-azaindole class of molecules. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere of indole and featuring unique hydrogen bonding capabilities that make it a valuable core in designing kinase inhibitors and other therapeutic agents.[1][2][3] The strategic incorporation of a fluorine atom and a carboxylic acid moiety enhances its utility as a versatile building block for drug discovery. The fluorine can improve metabolic stability and binding affinity, while the carboxylic acid provides a crucial handle for synthetic elaboration, primarily through amide bond formation.
This guide provides a comprehensive overview of the known and predicted chemical properties of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. It covers its molecular structure, physicochemical and spectroscopic properties, chemical reactivity, and plausible synthetic strategies. Furthermore, it delves into its applications in medicinal chemistry, supported by data from related 7-azaindole derivatives, and outlines essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
Molecular Overview and Physicochemical Properties
The 7-Azaindole Scaffold
The core of the target molecule is 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This scaffold is of significant interest because its pyridine nitrogen allows it to act as a hydrogen bond acceptor, a feature exploited in the design of inhibitors that target the hinge region of protein kinases.[4] This structural motif is found in numerous biologically active compounds, demonstrating its importance in modulating interactions with various biological targets.[1][2]
Structure and Key Features
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid incorporates three key functional elements on the 7-azaindole core:
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A Carboxylic Acid at C2: This group is the primary site for synthetic modification, enabling the construction of amides, esters, and other derivatives. Its acidity and planarity influence the molecule's overall properties.
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A Fluorine Atom at C5: This substitution significantly impacts the electronic properties of the aromatic system. Fluorine's high electronegativity can lower the pKa of the pyrrole N-H and the pyridine nitrogen, and it can form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. It is also frequently used to block sites of metabolic oxidation.
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A Pyrrole N-H Group: This group acts as a hydrogen bond donor, crucial for many protein-ligand interactions.
Caption: Chemical structure of the title compound.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its constituent parts and data from close isomers like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | [5] |
| Molecular Weight | 180.14 g/mol | [5] |
| Appearance | Expected to be a solid | |
| CAS Number | Not assigned (Isomer: 1246088-56-1) | |
| Predicted LogP | 1.5 - 2.0 | Cheminformatic Prediction |
| Predicted pKa (Acid) | 3.5 - 4.5 | Cheminformatic Prediction |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (Pyridine-N, C=O) | Calculated |
Spectroscopic and Analytical Characterization
Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons and the two exchangeable protons (N-H and COOH). The proton on the pyrrole ring (C3-H) would likely appear as a doublet, coupled to the pyrrole N-H. The protons on the pyridine ring (C4-H and C6-H) would exhibit complex splitting patterns due to both H-H and H-F coupling. The pyrrole N-H proton is expected to be a broad singlet, as is the carboxylic acid proton.
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¹³C NMR: Eight distinct carbon signals are anticipated. The carboxyl carbon (C2) would be the most downfield signal. The carbon bearing the fluorine (C5) would appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will show smaller, multi-bond C-F couplings.
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¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the heterocyclic system.
Mass Spectrometry (MS)
In high-resolution mass spectrometry (HRMS), the compound would show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass.[6] The fragmentation pattern would likely involve the initial loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.
Infrared (IR) Spectroscopy
Key expected vibrational bands include:
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O-H Stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.
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N-H Stretch: A sharper band around 3300-3500 cm⁻¹.
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C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the conjugated carboxylic acid.
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C-F Stretch: A strong band in the 1000-1200 cm⁻¹ region.
Analytical Workflow for Quality Control
A robust analytical workflow is essential to ensure the identity, purity, and quality of a synthesized batch before its use in further applications.
Caption: Standard workflow for compound validation.
Chemical Reactivity and Synthetic Routes
Reactivity Profile
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Carboxylic Acid: This is the most reactive handle for derivatization. It readily undergoes standard transformations such as amide coupling (using reagents like HATU, HOBt/EDC), esterification, and reduction to the corresponding alcohol.
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Pyrrole N-H: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. It can also be protected with groups like Boc or SEM if reactions at other sites are desired.
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Aromatic System: The 7-azaindole ring system is generally electron-rich and can undergo electrophilic aromatic substitution. However, the fluorine at C5 is a deactivating group, making such reactions more challenging than on the unsubstituted parent scaffold.
Proposed Synthetic Strategy
Caption: A plausible multi-step synthetic pathway.
Key Experimental Protocol: Amide Coupling
The primary utility of this molecule is as a scaffold for building larger molecules via amide bond formation.
Objective: To synthesize an N-aryl amide derivative from 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Methodology:
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Dissolution: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
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Activation: Add an amide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
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Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
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Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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Characterization: Confirm the structure and purity of the final product using NMR and HRMS as described in Section 2.
Applications in Medicinal Chemistry
The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly in oncology and inflammation.
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Kinase Inhibition: Many 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR).[1][2][8] The scaffold's ability to form key hydrogen bonds with the kinase hinge region is fundamental to its activity.
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PDE4B Inhibition: Derivatives of the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases.[3]
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Fragment-Based Drug Discovery (FBDD): With a low molecular weight and clear vectors for chemical elaboration, this molecule is an ideal fragment or building block.[1] The carboxylic acid serves as a reliable point for linking to other fragments or growing the molecule into a more potent lead compound.
Handling, Storage, and Safety
While specific toxicology data for this compound is unavailable, prudent handling based on analogous structures is required.
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Hazard Identification: Based on related fluorinated pyridine carboxylic acids, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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PubChem. 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]
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Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
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Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]
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Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. Available from: [Link]
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Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available from: [Link]
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LookChem. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Available from: [Link]
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Al-Mulla, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available from: [Link]
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Langer, P., et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
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Negrie, M., & Callis, P. R. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]
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Szafran, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available from: [Link]
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Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid. Available from: [Link]
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Mathpati, R. S., & Ghule, V. D. (2023). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. Available from: [Link]
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CP Lab Chemicals. 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram. Available from: [Link]
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Hirscher, M., et al. (2020). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine Dihydrochloride Dihydrate. MDPI. Available from: [Link]
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